Cas no 915920-23-9 (2-(3-Methylpiperidin-1-yl)propan-1-ol)
2-(3-Methylpiperidin-1-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Methylpiperidin-1-yl)propan-1-ol
- 2-(3-methylpiperidin-1-yl)propan-1-ol(SALTDATA: FREE)
- 915920-23-9
- SB41218
- BS-36486
- AKOS006280538
- DTXSID20660761
- BB 0260223
- MFCD08691672
- 2-(3-Methyl-1-piperidinyl)-1-propanol
- SCHEMBL26478556
-
- MDL: MFCD08691672
- Inchi: 1S/C9H19NO/c1-8-4-3-5-10(6-8)9(2)7-11/h8-9,11H,3-7H2,1-2H3
- InChI Key: IVFMCLNSQCOKJU-UHFFFAOYSA-N
- SMILES: OCC(C)N1CCCC(C)C1
Computed Properties
- Exact Mass: 157.14700
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 232.6±13.0 °C at 760 mmHg
- Flash Point: 90.2±18.5 °C
- PSA: 23.47000
- LogP: 1.03700
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-(3-Methylpiperidin-1-yl)propan-1-ol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Methylpiperidin-1-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB217669-1 g |
2-(3-Methyl-1-piperidinyl)-1-propanol; 95% |
915920-23-9 | 1g |
€94.10 | 2023-06-23 | ||
| abcr | AB217669-5 g |
2-(3-Methyl-1-piperidinyl)-1-propanol; 95% |
915920-23-9 | 5g |
€218.80 | 2023-06-23 | ||
| abcr | AB217669-10 g |
2-(3-Methyl-1-piperidinyl)-1-propanol; 95% |
915920-23-9 | 10g |
€322.30 | 2023-06-23 | ||
| TRC | M522430-100mg |
2-(3-methylpiperidin-1-yl)propan-1-ol |
915920-23-9 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M522430-500mg |
2-(3-methylpiperidin-1-yl)propan-1-ol |
915920-23-9 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M522430-1g |
2-(3-methylpiperidin-1-yl)propan-1-ol |
915920-23-9 | 1g |
$ 115.00 | 2022-06-03 | ||
| abcr | AB217669-1g |
2-(3-Methyl-1-piperidinyl)-1-propanol, 95%; . |
915920-23-9 | 95% | 1g |
€75.40 | 2025-04-15 | |
| abcr | AB217669-5g |
2-(3-Methyl-1-piperidinyl)-1-propanol, 95%; . |
915920-23-9 | 95% | 5g |
€132.30 | 2025-04-15 | |
| abcr | AB217669-10g |
2-(3-Methyl-1-piperidinyl)-1-propanol, 95%; . |
915920-23-9 | 95% | 10g |
€176.50 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1241613-5g |
2-(3-METHYLPIPERIDIN-1-YL)PROPAN-1-OL |
915920-23-9 | 95% | 5g |
$175 | 2024-06-07 |
2-(3-Methylpiperidin-1-yl)propan-1-ol Suppliers
2-(3-Methylpiperidin-1-yl)propan-1-ol Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-(3-Methylpiperidin-1-yl)propan-1-ol
Professional Introduction to 2-(3-Methylpiperidin-1-yl)propan-1-ol (CAS No. 915920-23-9)
2-(3-Methylpiperidin-1-yl)propan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 915920-23-9, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of 2-(3-Methylpiperidin-1-yl)propan-1-ol consists of a piperidine ring substituted with a methyl group at the 3-position, linked to a propanol moiety at the 1-position. This configuration imparts specific chemical reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry.
The compound's significance is further underscored by its role in the synthesis of various pharmacologically active molecules. Piperidine derivatives are widely recognized for their utility in medicinal chemistry, often serving as key structural motifs in drugs targeting central nervous system disorders, cardiovascular diseases, and infectious diseases. The presence of the methylpiperidine moiety in 2-(3-Methylpiperidin-1-yl)propan-1-ol enhances its solubility and bioavailability, which are critical factors in drug formulation and delivery.
Recent advancements in the field of drug discovery have highlighted the importance of 2-(3-Methylpiperidin-1-yl)propan-1-ol as a building block for novel therapeutic agents. For instance, studies have demonstrated its utility in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism. The compound's ability to interact with biological targets at the molecular level has opened new avenues for research into more effective and targeted treatments.
In addition to its pharmaceutical applications, 2-(3-Methylpiperidin-1-yl)propan-1-ol has shown promise in biochemical research. Its unique chemical properties make it a suitable candidate for studying enzyme kinetics and substrate specificity. Researchers have utilized this compound to gain insights into the mechanisms of various metabolic pathways, contributing to a deeper understanding of cellular processes.
The synthesis of 2-(3-Methylpiperidin-1-yl)propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protecting group strategies are commonly used in its preparation.
The compound's stability under various environmental conditions is another critical aspect that has been extensively studied. Research has focused on understanding how factors such as temperature, pH, and solvent type affect its chemical integrity. These studies are essential for ensuring that 2-(3-Methylpiperidin-1-yl)propan-1-ol remains effective throughout its intended use in pharmaceutical formulations.
Evaluation of 2-(3-Methylpiperidin-1-yl)propan-1-ol's biological activity has been a focal point for many research teams. In vitro assays have been conducted to assess its interaction with target proteins and enzymes, providing valuable data on its potential therapeutic effects. Preliminary results suggest that this compound exhibits promising activity against certain disease-causing agents, warranting further investigation.
The safety profile of 2-(3-Methylpiperidin-1-ylo propan-l -ol) is another area of interest. Toxicological studies have been performed to evaluate its acute and chronic effects on living organisms. These studies help determine safe handling procedures and potential risks associated with its use in pharmaceutical applications. The findings from these studies are crucial for ensuring that the compound can be utilized effectively while minimizing any adverse effects.
The future prospects of 2-(3-Methylpipetdin-l -yI propan-l -ol) in pharmaceutical research are bright, with ongoing studies exploring its role in developing new drugs and therapeutic strategies. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to novel applications that could benefit patients worldwide.
915920-23-9 (2-(3-Methylpiperidin-1-yl)propan-1-ol) Related Products
- 89129-95-3(1,3-Propanediol, 2-(4-pentyl-1-piperidinyl)-)
- 62088-63-5(10(1H)-Acridineethanol, dodecahydro-)
- 139112-20-2(10alpha-Hydroxymethylsparteine)
- 797789-72-1(1-Piperidineethanol,bta-hexyl-4-methyl-(9CI))
- 63387-52-0(1(2H)-Quinolineethanol, octahydro-)
- 1353976-61-0(2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol)
- 219794-81-7(1-Azabicyclo[2.2.2]octane-2-methanol,5-ethyl-, (1S,2R,4S,5R)-)
- 219794-79-3([(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]oct-2-yl]methanol)
- 27783-89-7({1-azabicyclo[2.2.2]octan-2-yl}methanol)
- 797789-71-0(1-Piperidineethanol,bta-hexyl-3-methyl-(9CI))